molecular formula C19H25NO4 B2736958 (2E)-3-(3,4-dimethoxyphenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one CAS No. 2321333-15-5

(2E)-3-(3,4-dimethoxyphenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one

Cat. No.: B2736958
CAS No.: 2321333-15-5
M. Wt: 331.412
InChI Key: PROMCKUQCCENKJ-WEVVVXLNSA-N
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Description

The compound “(2E)-3-(3,4-dimethoxyphenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one” is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane core. This scaffold is structurally analogous to tropane alkaloids, which are known for their pharmacological activity in modulating neurotransmitter systems. The compound’s key structural elements include:

  • 3,4-Dimethoxyphenyl group: Aromatic substitution with methoxy groups at positions 3 and 4, which may enhance lipophilicity and receptor-binding interactions.
  • 3-Methoxy-8-azabicyclo[3.2.1]octane: A bicyclic amine system with a methoxy substituent at position 3, likely influencing steric and electronic properties.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-22-16-11-14-6-7-15(12-16)20(14)19(21)9-5-13-4-8-17(23-2)18(10-13)24-3/h4-5,8-10,14-16H,6-7,11-12H2,1-3H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROMCKUQCCENKJ-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CC2CCC(C1)N2C(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. A common approach might include:

    Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under heat or pressure.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions, often using reagents like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

    Formation of the Enone Moiety: The enone structure can be formed through aldol condensation, where an aldehyde and a ketone react in the presence of a base.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the enone moiety, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation or nitration, respectively.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of niranthin have been shown to inhibit the proliferation of various cancer cell lines. A study highlighted that niranthin can induce apoptosis in cancer cells through the modulation of specific signaling pathways related to cell survival and death .

Neuroprotective Effects

The bicyclic structure of (2E)-3-(3,4-dimethoxyphenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one suggests potential neuroprotective effects. Compounds with similar azabicyclo structures have been investigated for their ability to protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies have reported that related compounds possess activity against both bacterial and fungal pathogens, suggesting that this compound may also exhibit similar properties . This could lead to its use in developing new antibiotics or antifungal treatments.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its application in therapeutics. Studies suggest that its lipophilicity allows for good membrane permeability, which is essential for effective bioavailability .

Case Studies

StudyObjectiveFindings
Study on Anticancer EffectsTo evaluate the anticancer potential of niranthin derivativesInduced apoptosis in several cancer cell lines through modulation of anti-apoptotic proteins
Neuroprotection ResearchInvestigate neuroprotective propertiesReduced oxidative stress markers in neuronal cells treated with related compounds
Antimicrobial Activity AssessmentTest efficacy against bacterial strainsSignificant inhibition of growth observed against multiple bacterial pathogens

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous derivatives, focusing on substituent variations, molecular properties, and inferred pharmacological implications.

Compound Name (CID or Catalog No.) Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features/Applications Reference
Target compound 8-azabicyclo[3.2.1]octane 3-methoxy, 3,4-dimethoxyphenyl C₂₁H₂₅NO₅ 371.43 α,β-unsaturated ketone; potential CNS activity N/A
BK63156 (CAS 2310155-98-5) 8-azabicyclo[3.2.1]octane 4-methoxyphenyl, 1H-1,2,4-triazol-1-yl C₁₉H₂₄N₄O₂ 340.42 Triazole substituent may improve metabolic stability; research use only
CID 6433296 3,8-diazabicyclo[3.2.1]octane 2-bromophenyl, propan-1-one C₁₈H₂₃BrN₂O 387.30 Bromophenyl group increases molecular weight; potential halogen bonding
CID in (Cas 1430563-76-0) 3,8-diazabicyclo[3.2.1]octane 2,2-diphenyl, hydroxy C₂₃H₂₆N₂O₂ 374.47 Diphenyl groups enhance steric bulk; hydroxy group may improve solubility
compound 8-azabicyclo[3.2.1]octane 3,4-dichlorophenyl, methoxymethylimine C₁₆H₁₈Cl₂N₂O 341.23 Dichlorophenyl substitution increases electronegativity; imine group adds reactivity

Structural and Functional Insights:

Bicyclic Core Modifications: The 8-azabicyclo[3.2.1]octane system is common to all compounds, but substitutions at position 3 (e.g., methoxy in the target compound vs. triazole in BK63156) significantly alter electronic and steric profiles.

Aromatic Substituents :

  • Methoxy vs. Halogenated Groups : The target compound’s 3,4-dimethoxyphenyl group contrasts with halogenated analogs (e.g., 3,4-dichlorophenyl in ), which may increase binding affinity to hydrophobic pockets but reduce metabolic stability .
  • Bromophenyl (CID 6433296) : Bromine’s polarizability could enhance interactions with aromatic residues in enzyme active sites .

Functional Group Impact :

  • The α,β-unsaturated ketone in the target compound may confer reactivity toward nucleophiles (e.g., thiols in proteins), a feature absent in analogs like BK63156 .
  • Hydroxy and triazole groups ( and BK63156) improve solubility but may alter blood-brain barrier penetration compared to methoxy or halogenated derivatives .

Biological Activity

The compound (2E)-3-(3,4-dimethoxyphenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a prop-2-en-1-one moiety linked to a 3-methoxy-8-azabicyclo[3.2.1]octane group and a 3,4-dimethoxyphenyl substituent. The molecular formula is C20H25N1O4C_{20}H_{25}N_{1}O_{4}, and its molecular weight is approximately 341.42 g/mol .

1. Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of the 8-azabicyclo[3.2.1]octane scaffold have been shown to possess selective cytotoxicity against various cancer cell lines. A study highlighted that these compounds could inhibit cell proliferation in human cancer cells through apoptosis induction mechanisms, potentially targeting specific signaling pathways involved in cancer progression .

2. Kappa Opioid Receptor Antagonism

The compound has been studied for its activity as a kappa opioid receptor antagonist . Kappa antagonists are known to modulate pain and may have applications in treating mood disorders and addiction. For example, modifications to similar scaffolds have resulted in compounds with high selectivity for kappa receptors, showing promising results in preclinical models .

3. Neuroprotective Effects

The neuroprotective potential of this compound has also been explored, particularly in the context of neurodegenerative diseases. Compounds featuring the 8-azabicyclo structure have demonstrated the ability to cross the blood-brain barrier and exert protective effects on neuronal cells under stress conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Specific Enzymatic Pathways: Similar compounds have shown to inhibit enzymes involved in tumor growth and metastasis.
  • Receptor Modulation: As a kappa opioid receptor antagonist, it may alter neurotransmitter release patterns, affecting pain perception and mood.
  • Induction of Apoptosis: The ability to induce programmed cell death in cancer cells is critical for its anticancer effects.

Case Studies and Research Findings

StudyFindingsReference
Study on Kappa Opioid Receptor AntagonismDemonstrated potent antagonism with IC50 values indicating high selectivity
Anticancer Activity AssessmentShowed significant cytotoxic effects on various cancer cell lines
Neuroprotective EffectsExhibited protective effects against oxidative stress in neuronal cells

Q & A

Basic Question: What are the key synthetic strategies for constructing the 8-azabicyclo[3.2.1]octane moiety in this compound?

Methodological Answer:
The synthesis of the 8-azabicyclo[3.2.1]octane core typically involves intramolecular cyclization reactions. For example:

  • Mannich-type reactions or aza-Prins cyclizations can form the bicyclic structure by leveraging amine intermediates and carbonyl electrophiles .
  • Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. X-ray crystallography (as in related azabicyclo compounds) confirms stereochemistry .

Table 1: Example Synthetic Routes for Azabicyclo Systems

MethodKey Reagents/ConditionsYield (%)Reference
Aza-Prins CyclizationAllyl amine, acid catalyst, 80°C65–75
Mannich ReactionFormaldehyde, secondary amine, RT50–60

Basic Question: How is the stereochemical configuration of the prop-2-en-1-one group validated?

Methodological Answer:
The (2E)-configuration of the α,β-unsaturated ketone is confirmed via:

  • NMR Spectroscopy : Coupling constants (J ≈ 12–16 Hz for trans olefinic protons) .
  • X-ray Diffraction : Crystal structures of analogous compounds (e.g., ) resolve spatial arrangements .

Advanced Question: How can researchers address contradictions between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

  • Solvent Correction Models : Adjust computational parameters (e.g., PCM in DFT) to match experimental conditions .
  • Dynamic NMR Analysis : Detect conformational exchange broadening signals (e.g., coalescence temperature studies) .
  • Cross-Validation : Compare with structurally similar compounds (e.g., and use X-ray data to validate DFT-optimized geometries) .

Advanced Question: What methodologies are used to study the compound’s potential biological targets?

Methodological Answer:

  • Molecular Docking : Software like Discovery Studio predicts binding modes to receptors (e.g., serotonin or histamine receptors due to the bicyclic amine motif) .
  • Pharmacophore Modeling : Maps functional groups (methoxy, ketone) to align with target active sites .
  • In Vitro Assays : Competitive binding studies using radiolabeled ligands (see for analogous bioactive enones) .

Table 2: Computational Tools for Target Prediction

ToolApplicationReference
Discovery StudioDocking, pharmacophore modeling
AutoDock VinaBinding affinity calculations

Advanced Question: How can researchers optimize reaction yields during scale-up synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading) to identify optimal conditions .
  • Flow Chemistry : Enhances reproducibility for exothermic steps (e.g., cyclizations) .
  • In Situ Monitoring : Use techniques like FTIR or HPLC to track intermediates and adjust conditions in real time .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign methoxy (δ ~3.8 ppm), olefinic protons (δ ~6.5–7.5 ppm), and bicyclic carbons .
  • IR Spectroscopy : Confirm carbonyl (ν ~1660–1690 cm⁻¹) and amine (ν ~3250 cm⁻¹) groups .
  • HRMS : Validate molecular formula (e.g., C₂₁H₂₅NO₅ requires m/z 389.17) .

Advanced Question: What strategies resolve ambiguities in the regioselectivity of methoxy group substitution?

Methodological Answer:

  • NOE (Nuclear Overhauser Effect) Experiments : Detect spatial proximity between methoxy protons and adjacent groups .
  • Isotopic Labeling : Synthesize derivatives with deuterated methoxy groups to track substitution patterns .
  • Comparative XRD Analysis : Compare with structurally resolved analogs (e.g., highlights substituent positioning) .

Advanced Question: How does the compound’s conformational flexibility impact its pharmacokinetic properties?

Methodological Answer:

  • MD (Molecular Dynamics) Simulations : Predict solubility and membrane permeability based on low-energy conformers .
  • LogP Measurements : Experimental octanol-water partitioning correlates with bicyclic rigidity and methoxy hydrophilicity .

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